Boc-L-4-Bromophenylalaninol

Physicochemical Properties Lipophilicity Molecular Recognition

Choose Boc-L-4-Bromophenylalaninol for your peptide syntheses when you need a chiral amino alcohol with a para-bromophenyl handle. The Boc group allows acidolytic N-deprotection orthogonal to base-sensitive moieties, while the heavy bromine enables late-stage Suzuki-Miyaura cross-coupling and halogen bonding-driven target engagement—strategic advantages impossible with H, F, or Cl analogs. Indispensable for SAR libraries and complex conjugates.

Molecular Formula C14H20BrNO3
Molecular Weight 330.22 g/mol
Cat. No. B7889956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-4-Bromophenylalaninol
Molecular FormulaC14H20BrNO3
Molecular Weight330.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CO
InChIInChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)/t12-/m0/s1
InChIKeyWHWUXGXKXNAINU-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-4-Bromophenylalaninol (CAS 854760-84-2): A Key Chiral Amino Alcohol for Peptide Synthesis and Drug Discovery


Boc-L-4-Bromophenylalaninol (CAS 854760-84-2) is a protected, chiral amino alcohol derivative of L-phenylalanine, distinguished by a para-bromine substitution on its phenyl ring and an N-terminal tert-butoxycarbonyl (Boc) protecting group . This structural arrangement classifies it as a versatile building block in medicinal chemistry and peptide synthesis, where the Boc group allows for selective N-terminal deprotection under acidic conditions, and the reduced carboxylic acid to a primary alcohol provides a distinct synthetic handle [1]. Its primary role is as an intermediate for constructing more complex molecules, with the 4-bromophenyl moiety offering unique physicochemical properties and potential for further functionalization compared to unsubstituted or differently halogenated analogs.

Why Boc-L-4-Bromophenylalaninol Cannot Be Replaced by Unsubstituted or Alternative Halogenated Analogs


The decision to select Boc-L-4-Bromophenylalaninol over its close analogs—such as Boc-L-phenylalaninol, Boc-L-4-chlorophenylalaninol, or Fmoc-protected versions—is not arbitrary. The para-bromine substituent is a critical determinant of molecular properties and downstream synthetic utility. Its large atomic radius and high polarizability introduce steric bulk and hydrophobic character that differ significantly from the smaller fluorine or hydrogen atoms, influencing peptide conformation, target binding, and crystallinity [1]. Furthermore, the bromine atom serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a capability absent in non-halogenated or fluoro-analogs. The choice of the Boc protecting group over the base-labile Fmoc group is a fundamental methodological decision; Boc's compatibility with orthogonal protection schemes involving base-sensitive moieties and its simple, acidolytic removal make it indispensable in specific synthetic routes, particularly where Fmoc's basic deprotection conditions are incompatible [2]. These combined features—a modifiable heavy halogen and an acid-labile protecting group—make direct substitution with other 'phenylalaninol' derivatives impossible without compromising the desired reaction pathway or final molecular architecture.

Quantitative Differentiation of Boc-L-4-Bromophenylalaninol: A Comparative Evidence Guide


Physicochemical Differentiation: Molecular Weight and LogP vs. Unsubstituted and Fluorinated Analogs

Boc-L-4-Bromophenylalaninol exhibits significantly higher molecular weight and calculated lipophilicity compared to its unsubstituted (Boc-L-phenylalaninol) and 4-fluoro (Boc-L-4-fluorophenylalaninol) analogs. This is a direct consequence of the para-bromine substitution. These physicochemical differences are crucial for modulating peptide/protein target affinity, membrane permeability, and overall pharmacokinetic profile [REFS-1, REFS-2, REFS-3].

Physicochemical Properties Lipophilicity Molecular Recognition

Synthetic Versatility: The 4-Bromophenyl Moiety as a Handle for Cross-Coupling Chemistry

The aryl bromide in Boc-L-4-Bromophenylalaninol serves as a unique reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amine groups post-peptide coupling. This is a chemical capability absent in the 4-fluoro, 4-chloro, or unsubstituted phenylalaninol analogs under standard mild reaction conditions [REFS-1, REFS-2].

Cross-Coupling C-C Bond Formation Late-Stage Functionalization

Protecting Group Orthogonality: Boc vs. Fmoc Strategy for Acid-Sensitive Peptide Constructs

The Boc protecting group in Boc-L-4-Bromophenylalaninol is cleaved under acidic conditions (e.g., 50% TFA in DCM), making it orthogonal to base-labile protecting groups like Fmoc (cleaved with 20% piperidine in DMF). This orthogonality is essential for synthesizing peptides containing base-sensitive side chains (e.g., certain ester or phospho-modifications) that would be compromised during Fmoc deprotection [1].

Peptide Synthesis Protecting Groups Orthogonal Chemistry

Optimal Use Cases for Boc-L-4-Bromophenylalaninol in R&D and Manufacturing


Constructing Peptide Libraries with a Diversifiable Aryl Halide Handle

Boc-L-4-Bromophenylalaninol is the ideal building block for generating peptide or peptidomimetic libraries where the 4-bromophenyl group serves as a latent functionalization point. After peptide assembly using the Boc group for N-terminal protection, the aryl bromide remains intact. Researchers can then perform a late-stage Suzuki-Miyaura cross-coupling on the solid phase or in solution to introduce a diverse array of aromatic groups, creating numerous analogs from a single core peptide sequence for structure-activity relationship (SAR) studies.

Synthesis of Acid-Labile, Phospho-, or Glyco-Peptide Conjugates

This compound is essential for the synthesis of complex peptides containing base-sensitive modifications. In a Boc-strategy solid-phase peptide synthesis, the acid-labile Boc group on the incoming amino alcohol is removed with TFA, while base-sensitive side-chain protecting groups (e.g., O-acetyl groups on glycosylated residues) or functional groups (e.g., phosphorylated tyrosines) remain stable. This orthogonal approach prevents the side reactions and low yields that would occur if an Fmoc-protected analog were used, ensuring the integrity and purity of the final delicate conjugate.

Preparation of Halogen-Bond Donors for Supramolecular Chemistry and Drug Design

The heavy bromine atom on the para position of the phenyl ring is a strong halogen bond (XB) donor. Researchers can incorporate Boc-L-4-Bromophenylalaninol into peptidomimetics or small molecules to engineer specific, directional non-covalent interactions with a biological target's electron-rich moieties (e.g., carbonyl oxygens of a protein backbone). This is a strategic design element to improve target binding affinity and selectivity that is not available with hydrogen, fluoro, or even chloro analogs, whose halogen bonding potential is significantly weaker.

Technical Documentation Hub

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